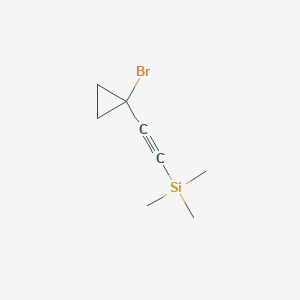

((1-Bromocyclopropyl)ethynyl)trimethylsilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

((1-Bromocyclopropyl)ethynyl)trimethylsilane: is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. It is characterized by the presence of a bromocyclopropyl group attached to an ethynyl group, which is further bonded to a trimethylsilane moiety. This compound is often used as a building block in organic synthesis and has applications in the development of pharmaceuticals and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ((1-Bromocyclopropyl)ethynyl)trimethylsilane typically involves the reaction of cyclopropyl bromide with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide, which facilitates the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Analyse Des Réactions Chimiques

Types of Reactions: ((1-Bromocyclopropyl)ethynyl)trimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromocyclopropyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.

Hydrosilylation Reactions: The trimethylsilane moiety can undergo hydrosilylation reactions, adding across double or triple bonds in the presence of a catalyst.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts and bases such as triethylamine are commonly used in Sonogashira coupling reactions.

Hydrosilylation Reactions: Platinum or rhodium catalysts are often employed in hydrosilylation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted cyclopropyl derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Applications De Recherche Scientifique

Chemistry: ((1-Bromocyclopropyl)ethynyl)trimethylsilane is used as a versatile building block in organic synthesis. It is employed in the construction of complex molecular architectures, including natural products and pharmaceuticals.

Biology and Medicine: In biological research, this compound is investigated for its potential biological activity. It may serve as a precursor for the synthesis of bioactive molecules that can be tested for therapeutic properties.

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability or reactivity.

Mécanisme D'action

The mechanism of action of ((1-Bromocyclopropyl)ethynyl)trimethylsilane is primarily related to its ability to participate in various chemical reactions. The bromocyclopropyl group can undergo substitution reactions, while the ethynyl group can engage in coupling reactions. The trimethylsilane moiety can participate in hydrosilylation reactions, adding versatility to the compound’s reactivity. These reactions enable the compound to interact with different molecular targets and pathways, facilitating the synthesis of diverse chemical entities.

Comparaison Avec Des Composés Similaires

Trimethylsilane: An organosilicon compound with the formula (CH₃)₃SiH.

Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.

Uniqueness: ((1-Bromocyclopropyl)ethynyl)trimethylsilane is unique due to the presence of the bromocyclopropyl group, which imparts distinct reactivity compared to other silanes. This uniqueness makes it valuable in the synthesis of complex molecules and materials with specific properties.

Activité Biologique

((1-Bromocyclopropyl)ethynyl)trimethylsilane is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C7H11BrSi

- Molecular Weight : 201.15 g/mol

- CAS Number : 16116-78-2

Structural Characteristics

The compound features a cyclopropyl ring attached to an ethynyl group, with a trimethylsilyl substituent. This unique structure contributes to its reactivity and biological potential.

- Enzyme Inhibition :

- Cellular Interaction :

- Lipophilicity :

Pharmacological Profile

| Property | Value |

|---|---|

| GI Absorption | Low |

| BBB Permeability | Yes |

| CYP Enzyme Inhibition | CYP1A2 (Yes), CYP2C9 (Yes), CYP2D6 (Yes) |

| Bioavailability Score | 0.55 |

| Solubility | 0.00419 mg/ml |

Study 1: Inhibition of Cancer Cell Growth

A study investigated the effects of this compound on various cancer cell lines. The compound demonstrated significant inhibitory effects on cell proliferation in vitro, particularly against breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Study 2: Neuroprotective Effects

In another study focusing on neurodegenerative diseases, the compound was tested for its neuroprotective properties in animal models of Alzheimer's disease. Results indicated that treatment with this compound led to reduced levels of amyloid-beta plaques and improved cognitive function, suggesting a potential therapeutic role in neurodegeneration.

Propriétés

IUPAC Name |

2-(1-bromocyclopropyl)ethynyl-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrSi/c1-10(2,3)7-6-8(9)4-5-8/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBBZXIRFJKWFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1(CC1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.